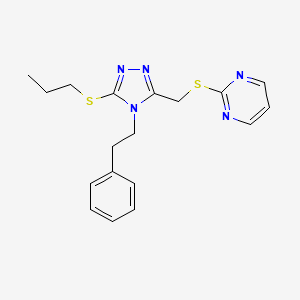
2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a useful research compound. Its molecular formula is C18H21N5S2 and its molecular weight is 371.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
The compound 2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The structure of the compound features a pyrimidine ring substituted with a thioether group and a triazole moiety, which enhances its biological properties. The synthesis typically involves nucleophilic substitutions and condensation reactions. Key steps include:
- Formation of the Triazole Moiety : This can be achieved through reactions involving thiols and substituted hydrazines.
- Cyclization to Form Pyrimidine : The introduction of the pyrimidine ring is accomplished via cyclization reactions with carbonyl compounds.
These methods ensure high yields and purity, making the compound suitable for further biological evaluation.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activity. Specifically, similar triazole derivatives have demonstrated inhibitory effects against various bacterial strains. For instance, studies show that triazole derivatives can inhibit the growth of Pseudomonas aeruginosa and Escherichia coli, suggesting that This compound may possess comparable antimicrobial capabilities .
Anticancer Activity
The compound has also shown promise in anticancer applications. Research indicates that triazole derivatives can exhibit cytotoxic effects on several cancer cell lines. For example, compounds similar to the one have been evaluated for their ability to induce apoptosis in cancer cells. The presence of both triazole and pyrimidine functionalities is believed to contribute to these chemotherapeutic properties.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of related compounds on human cancer cell lines. Results indicate that certain derivatives exhibit IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
- Molecular Docking Studies : Computational studies using molecular docking techniques have illustrated that these compounds can effectively bind to key enzymes involved in cancer progression, such as DNA gyrase and MurD. Binding energies comparable to established drugs like ciprofloxacin suggest strong interactions conducive to therapeutic efficacy .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.21 | |
| Antimicrobial | Escherichia coli | 0.21 | |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa) | Low µM range |
The mechanisms underlying the biological activity of This compound involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for its anticancer activity.
Eigenschaften
IUPAC Name |
2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S2/c1-2-13-24-18-22-21-16(14-25-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11H,2,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPNZUMGSLCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














